molecular formula C7H3ClN2O4S B1423547 4-Cyano-2-nitrobenzene-1-sulfonyl chloride CAS No. 98279-07-3

4-Cyano-2-nitrobenzene-1-sulfonyl chloride

Cat. No. B1423547
CAS RN: 98279-07-3
M. Wt: 246.63 g/mol
InChI Key: MUFCPNUZSLHPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyano-2-nitrobenzene-1-sulfonyl chloride , also known by its IUPAC name 2-cyano-4-nitrobenzenesulfonyl chloride , is a chemical compound with the molecular formula C₇H₃ClN₂O₄S . It is characterized by a sulfonyl chloride functional group attached to a nitrobenzene ring. The compound’s melting point is in the range of 108-109°C .


Physical And Chemical Properties Analysis

  • Melting Point : 108-109°C .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Cyano-2-nitrobenzene-1-sulfonyl chloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its reactive sulfonyl chloride group can be used to introduce sulfonyl functionalities into molecules, which is a common structural motif in many drugs. This compound could be involved in the synthesis of molecules with potential anticonvulsant or renin inhibitory activities .

properties

IUPAC Name

4-cyano-2-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-5(4-9)3-6(7)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFCPNUZSLHPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar fashion using route 3a general procedure 10, SOCl2 (2.5 ml, 33.7 mmol), CuCl (30 mg, 0.30 mmol), 4-amino-3-nitrobenzonitrile (1 g, 6.13 mmol), NaNO2 (0.61 g, 8.83 mmol) and conc. HCl (6.2 ml) gave the title compound (1.5 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0.61 g
Type
reactant
Reaction Step Four
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
30 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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